molecular formula C14H15ClN2S B2471042 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-96-8

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2471042
CAS No.: 1325304-96-8
M. Wt: 278.8
InChI Key: NRIVTQFLVRNBIP-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a thiourea derivative under acidic conditions to yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
  • Spiropyrimidine-2-thione derivatives
  • Spiroindole and spirooxindole scaffolds

Uniqueness

3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific spiro structure and the presence of both diaza and thione functionalities. This combination of features imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S/c15-11-6-4-5-10(9-11)12-13(18)17-14(16-12)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIVTQFLVRNBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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